- Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agents, Organic & Biomolecular Chemistry, 2017, 15(35), 7404-7410
Cas no 90923-75-4 (1-Methyl-1H-indole-5-carbaldehyde)
90923-75-4 structure
Product Name:1-Methyl-1H-indole-5-carbaldehyde
Numero CAS:90923-75-4
MF:C10H9NO
MW:159.184562444687
MDL:MFCD08271908
CID:802806
PubChem ID:7537534
Update Time:2024-10-26
1-Methyl-1H-indole-5-carbaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Methyl-1H-indole-5-carbaldehyde
- 1H-Indole-5-carboxaldehyde,1-methyl-
- 1-methylindole-5-carbaldehyde
- 1-Methylindolecarbaldehyde
- 1-Methyl-1H-indole-5-carboxaldehyde
- 1H-Indole-5-carboxaldehyde, 1-methyl-
- XIVDZBIBWGQOTI-UHFFFAOYSA-N
- 5-formyl-1-methylindole
- N-Methylindol-5-carbaldehyde
- N-Methylindole-5-carbaldehyde
- N-methylindole-5-carboxaldehyde
- STK501443
- SBB018852
- KM2950
- BDBM50037843
- 1-Methyl-1H-indole-5-carboxaldehyde (ACI)
- Indole-5-carboxaldehyde, 1-methyl- (7CI)
- 1-Methylindole-5-carboxaldehyde
- N-Methyl-5-indolecarboxaldehyde
- 90923-75-4
- EN300-1235019
- SCHEMBL1125942
- Z1201624481
- Y11274
- 1-methyl-1H-indole-5-carbaldehyde, AldrichCPR
- MFCD08271908
- 1-Methyl-1H-indole-5-carboxaldehyde, 97%
- F8886-2498
- CS-0061753
- J-504890
- AKOS000321365
- CHEMBL3358224
- ALBB-004944
- SY081342
- PS-6169
- DTXSID90428739
-
- MDL: MFCD08271908
- Inchi: 1S/C10H9NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-7H,1H3
- Chiave InChI: XIVDZBIBWGQOTI-UHFFFAOYSA-N
- Sorrisi: O=CC1C=C2C=CN(C2=CC=1)C
Proprietà calcolate
- Massa esatta: 159.06800
- Massa monoisotopica: 159.068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 181
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 22
Proprietà sperimentali
- Densità: 1.1
- Punto di fusione: 80-85 °C
- Punto di ebollizione: 318.7°C at 760 mmHg
- Punto di infiammabilità: 146.5°C
- Indice di rifrazione: 1.585
- PSA: 22.00000
- LogP: 1.99080
- Sensibilità: Air & Moisture Sensitive
1-Methyl-1H-indole-5-carbaldehyde Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26-36
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:2-8°C
1-Methyl-1H-indole-5-carbaldehyde Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1-Methyl-1H-indole-5-carbaldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M893682-5g |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 97% | 5g |
1,890.00 | 2021-05-17 | |
| Matrix Scientific | 036758-500mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 500mg |
$200.00 | 2023-09-09 | ||
| Matrix Scientific | 036758-1g |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 1g |
$308.00 | 2023-09-09 | ||
| TRC | M219168-100mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M219168-500mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 500mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M219168-1g |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 1g |
$ 340.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50995-1g |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 97% | 1g |
¥289.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50995-100mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 97% | 100mg |
¥80.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50995-250mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 97% | 250mg |
¥128.0 | 2024-07-16 | |
| ChemScence | CS-0061753-250mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 99.14% | 250mg |
$50.0 | 2022-04-26 |
1-Methyl-1H-indole-5-carbaldehyde Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 12 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 2 h, reflux; 1 h, reflux
Riferimento
- Design, synthesis and biological evaluation of a series of pyrano chalcone derivatives containing indole moiety as novel anti-tubulin agents, Bioorganic & Medicinal Chemistry, 2014, 22(7), 2060-2079
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Magnesium , Lithium chloride Catalysts: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 10 min, rt
1.2 1.5 h, rt
1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt
1.4 Catalysts: Palladium diacetate , Tris(2-furyl)phosphine Solvents: Toluene ; 5 min, rt
1.5 Solvents: Tetrahydrofuran ; rt → -20 °C; 15 h, -20 °C
1.6 Reagents: Ammonium chloride Solvents: Water
1.2 1.5 h, rt
1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt
1.4 Catalysts: Palladium diacetate , Tris(2-furyl)phosphine Solvents: Toluene ; 5 min, rt
1.5 Solvents: Tetrahydrofuran ; rt → -20 °C; 15 h, -20 °C
1.6 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Palladium-Catalyzed Formylation of Arylzinc Reagents with S-Phenyl Thioformate, Organic Letters, 2017, 19(7), 1646-1649
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: o-Xylene
Riferimento
- Introduction of substituents in the benzene ring of indole. VIII. 1-Methylindole-5-carboxaldehyde, Zhurnal Obshchei Khimii, 1962, 32, 1335-6
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt
1.2 3 d, 50 °C
1.2 3 d, 50 °C
Riferimento
- Substitution at the indole 3 position yields highly potent indole combretastatins against human tumor cells, European Journal of Medicinal Chemistry, 2018, 158, 167-183
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Triethylsilane Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)biphenyl Solvents: Dimethylformamide ; 8 h, 65 °C
Riferimento
- Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide, Organic Letters, 2014, 16(13), 3492-3495
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 30 min, 120 °C; 120 °C → 0 °C
1.2 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Indole-substituted nickel dithiolene complexes in electronic and optoelectronic devices, Journal of Materials Chemistry, 2011, 21(39), 15422-15430
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 30 min, 120 °C; 120 °C → 0 °C
1.2 30 min, 0 °C
1.2 30 min, 0 °C
Riferimento
- Formation of stable neutral copper bis-dithiolene thin films by potentiostatic electrodeposition, Chemical Communications (Cambridge, 2011, 47(25), 7089-7091
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 12 h, rt
1.3 Reagents: Citric acid Solvents: Water ; rt
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 12 h, rt
1.3 Reagents: Citric acid Solvents: Water ; rt
Riferimento
- Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach, European Journal of Medicinal Chemistry, 2019, 167, 61-75
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium acetate , Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ; 16 h, 60 °C
Riferimento
- Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO source, European Journal of Organic Chemistry, 2021, 2021(2), 309-313
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 rt → 35 °C; 18 h, 35 °C
1.2 rt → 35 °C; 18 h, 35 °C
Riferimento
- Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib, Journal of Medicinal Chemistry, 2020, 63(5), 2588-2619
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Cobalt salophen complex , Ruthenium(2+), tris(1,10-phenanthroline-5,6-dione-κN1,κN10)-, (OC-6-11)-, hexafl… Solvents: Methanol ; 6 h, 65 °C
Riferimento
- Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates, Organic Letters, 2019, 21(4), 1176-1181
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt
1.2 48 h, 50 °C
1.2 48 h, 50 °C
Riferimento
- Methylsulfanylpyridine based diheteroaryl isocombretastatin analogs as potent anti-proliferative agents, European Journal of Medicinal Chemistry, 2021, 209,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium formate Catalysts: 1,2-Bis(diphenylphosphino)ethane , Palladium diacetate Solvents: Dimethyl sulfoxide ; 6 h, 120 °C
Riferimento
- Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors, RSC Advances, 2015, 5(22), 17060-17063
1-Methyl-1H-indole-5-carbaldehyde Raw materials
- 1H-indole-5-carbaldehyde
- 5-Bromo-1-methyl-1h-indole
- Cobalt Carbonyl (Stabilized with 1-5% Hexane)
- Tert-BUTYL ISOCYANIDE
- 1-Methyl-5-iodo-1H-indole
- Methanethioic acid, S-phenyl ester
- 1-methyl-2,3-dihydro-1H-indole-5-carbaldehyde
1-Methyl-1H-indole-5-carbaldehyde Preparation Products
1-Methyl-1H-indole-5-carbaldehyde Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:90923-75-4)1-Methyl-1H-indole-5-carbaldehyde
Numero d'ordine:A10829
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 19:16
Prezzo ($):168.0/841.0
Email:sales@amadischem.com
1-Methyl-1H-indole-5-carbaldehyde Letteratura correlata
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
90923-75-4 (1-Methyl-1H-indole-5-carbaldehyde) Prodotti correlati
- 7570-45-8(9-Ethyl-9H-carbazole-3-carbaldehyde)
- 21005-45-8(1-Methylindole-6-carbaldehyde)
- 854778-47-5(1-Ethyl-1H-indole-6-carbaldehyde)
- 133994-99-7(1-Methyl-1H-indole-4-carbaldehyde)
- 89369-26-6(9-methyl-9H-Carbazole-4-carboxaldehyde)
- 1484-05-5(Ethanone,1-(9-methyl-9H-carbazol-3-yl)-)
- 61640-20-8(1-(1-methyl-1H-indol-5-yl)ethan-1-one)
- 21240-56-2(9-methyl-9H-carbazole-3-carbaldehyde)
- 70207-46-4(DFEC)
- 944893-74-7(1-Ethyl-1H-indole-5-carbaldehyde)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90923-75-4)1-Methyl-1H-indole-5-carbaldehyde
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):168.0/841.0